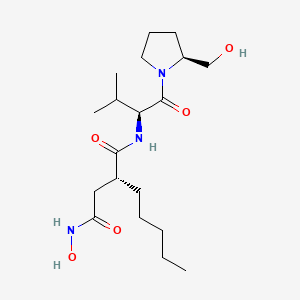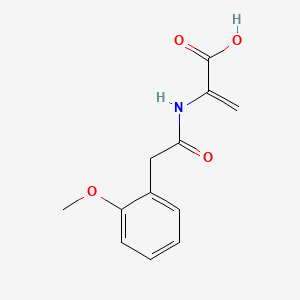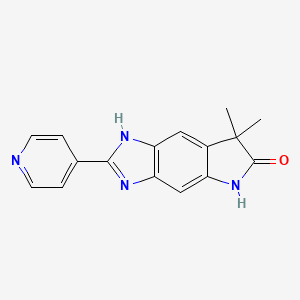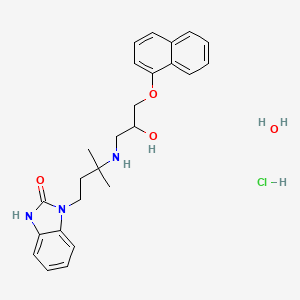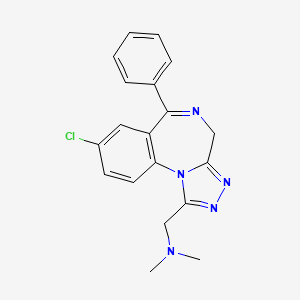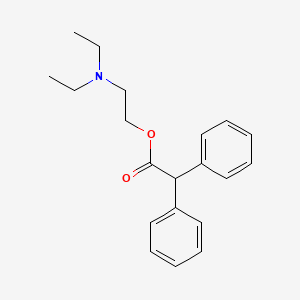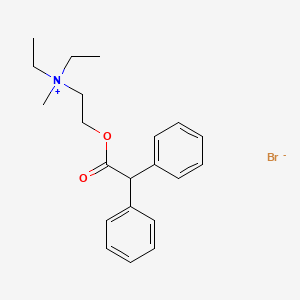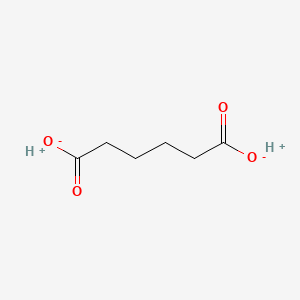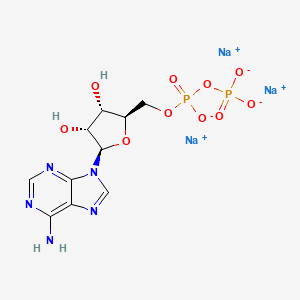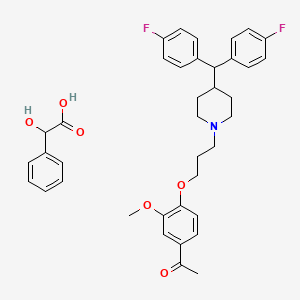
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AHR-5360 is a biochemical.
Applications De Recherche Scientifique
Synthesis and Analytical Chemistry
Benzeneacetic acid compounds have been extensively utilized in the field of synthesis and analytical chemistry. For instance, a study by Khalifa (2001) isolated non-alkaloidal compounds from Crinum bulbispermum bulbs, including p-hydroxybenzene acetic acid Ethyl ester, highlighting the compound's role in the isolation and characterization of natural products (Khalifa, 2001). Additionally, synthesis research by Wang Jiangxi (2014) on Iloperidone related substances demonstrated the compound's significance in quality control and structural confirmation through various spectroscopic methods (Wang Jiangxi, 2014).
Medicinal Chemistry and Pharmacology
In medicinal chemistry and pharmacology, benzeneacetic acid derivatives have been prominent. Brands et al. (2003) described an efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant, showcasing the compound's application in developing therapeutic agents (Brands et al., 2003). Moreover, the study by Rasmussen et al. (2005) on the preclinical pharmacology of FMPD elucidated the compound's potential as an antipsychotic, highlighting its receptor affinity and providing insights into its therapeutic applications (Rasmussen et al., 2005).
Material Science
Benzeneacetic acid derivatives have also been used in the field of material science. The research by Liaw et al. (2001, 2002) on the synthesis and characterization of new polyimides and polyamides demonstrated the compound's utility in developing advanced materials with desirable thermal and solubility properties (Liaw et al., 2001); (Liaw et al., 2002).
Propriétés
Numéro CAS |
113800-13-8 |
|---|---|
Formule moléculaire |
C38H41F2NO6 |
Poids moléculaire |
645.7 g/mol |
Nom IUPAC |
1-[4-[3-[4-[bis(4-fluorophenyl)methyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C30H33F2NO3.C8H8O3/c1-21(34)25-8-13-28(29(20-25)35-2)36-19-3-16-33-17-14-24(15-18-33)30(22-4-9-26(31)10-5-22)23-6-11-27(32)12-7-23;9-7(8(10)11)6-4-2-1-3-5-6/h4-13,20,24,30H,3,14-19H2,1-2H3;1-5,7,9H,(H,10,11) |
Clé InChI |
IHJNAJLLYQKQFN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C1=CC=C(C=C1)C(C(=O)O)O |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(4-(3-(4-bis(bis(4-fluorophenyl)methyl)-1-piperdinyl)propoxy)-3-methoxyphenyl)ethanone AHR 5360 AHR 5460C AHR-5360 AHR-5360C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



